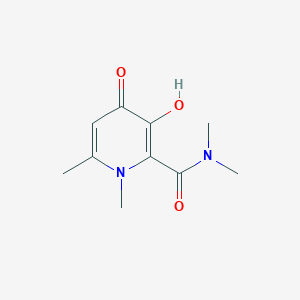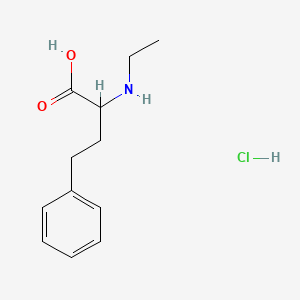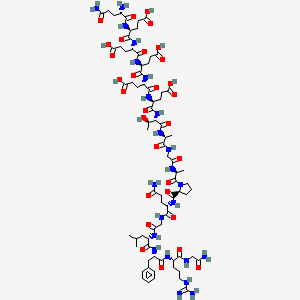
Pancreastatin(33-49)(porcine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pancreastatin(33-49)(porcine) is a peptide fragment derived from the larger peptide pancreastatin, which itself is isolated from the porcine pancreas. Pancreastatin is known for its insulin-suppressive actions and is a part of the chromogranin A protein family. The fragment Pancreastatin(33-49) retains significant biological activity and is often used in scientific research to study its effects on glucose metabolism and insulin regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pancreastatin(33-49)(porcine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Pancreastatin(33-49)(porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pancreastatin(33-49)(porcine) can undergo various chemical reactions, including:
Oxidation: This can affect the methionine residues in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide .
Scientific Research Applications
Pancreastatin(33-49)(porcine) has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates its role in glucose metabolism and insulin regulation.
Medicine: Explores its potential as a therapeutic agent for diabetes and other metabolic disorders.
Industry: Utilized in the development of diagnostic assays and research tools .
Mechanism of Action
Pancreastatin(33-49)(porcine) exerts its effects primarily by interacting with specific receptors on target cells. It inhibits insulin secretion by binding to receptors on pancreatic β-cells, thereby modulating intracellular signaling pathways. This interaction affects glucose uptake and metabolism in various tissues, including the liver and adipose tissue .
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y: Another peptide with similar insulin-suppressive actions.
Peptide YY: Shares structural similarities and affects glucose metabolism.
Galanin: A neuropeptide with overlapping biological functions.
Uniqueness
Pancreastatin(33-49)(porcine) is unique due to its specific sequence and high potency in modulating insulin secretion. Its fragment retains significant biological activity, making it a valuable tool in research .
Properties
Molecular Formula |
C77H119N23O30 |
|---|---|
Molecular Weight |
1846.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,62-/m0/s1 |
InChI Key |
MKZNEWGBYSSCTN-KRQMAMFESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


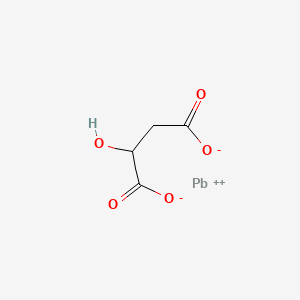
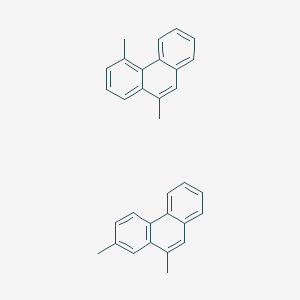
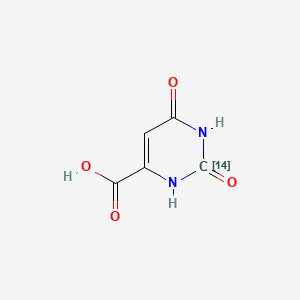

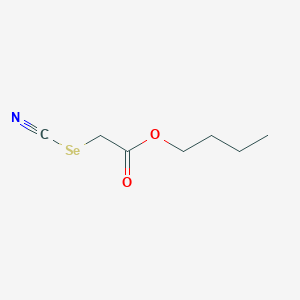
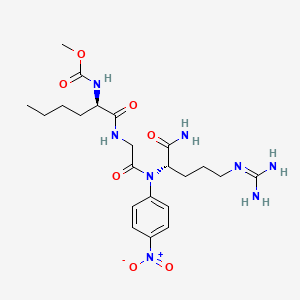
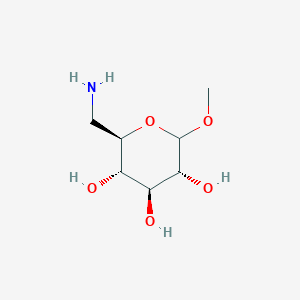
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
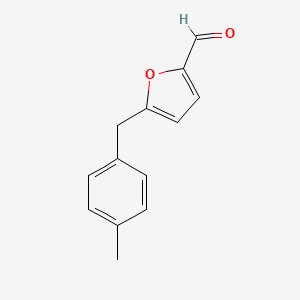
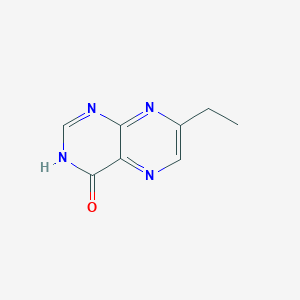
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
